Cas no 1690871-75-0 (tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate)
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate
- 1690871-75-0
- EN300-1135808
-
- Inchi: 1S/C17H30BrNO3/c1-16(2,3)22-15(20)19-10-5-9-17(12-18,13-19)21-11-8-14-6-4-7-14/h14H,4-13H2,1-3H3
- InChI Key: NNIRNTGCWJOAFL-UHFFFAOYSA-N
- SMILES: BrCC1(CN(C(=O)OC(C)(C)C)CCC1)OCCC1CCC1
Computed Properties
- Exact Mass: 375.14091g/mol
- Monoisotopic Mass: 375.14091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 38.8Ų
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1135808-0.05g |
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate |
1690871-75-0 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
| Enamine | EN300-1135808-0.1g |
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate |
1690871-75-0 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
| Enamine | EN300-1135808-0.25g |
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate |
1690871-75-0 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
| Enamine | EN300-1135808-0.5g |
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate |
1690871-75-0 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
| Enamine | EN300-1135808-1.0g |
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate |
1690871-75-0 | 1g |
$1686.0 | 2023-06-09 | ||
| Enamine | EN300-1135808-2.5g |
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate |
1690871-75-0 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
| Enamine | EN300-1135808-5.0g |
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate |
1690871-75-0 | 5g |
$4890.0 | 2023-06-09 | ||
| Enamine | EN300-1135808-10.0g |
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate |
1690871-75-0 | 10g |
$7250.0 | 2023-06-09 | ||
| Enamine | EN300-1135808-1g |
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate |
1690871-75-0 | 95% | 1g |
$1272.0 | 2023-10-26 | |
| Enamine | EN300-1135808-5g |
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate |
1690871-75-0 | 95% | 5g |
$3687.0 | 2023-10-26 |
tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on tert-butyl 3-(bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate
Professional Introduction to Tert-butyl 3-(Bromomethyl)-3-(2-Cyclobutylethoxy)piperidine-1-Carboxylate (CAS No. 1690871-75-0)
Tert-butyl 3-(Bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1690871-75-0, represents a unique molecular scaffold with potential applications in the development of novel therapeutic agents. Its structural features, including the presence of both Bromomethyl and 2-cyclobutylethoxy substituents, make it a versatile intermediate for synthesizing more complex molecules.
The Bromomethyl group in the molecule is particularly noteworthy due to its reactivity and ability to participate in various chemical transformations. This functional group is often utilized in medicinal chemistry for the introduction of aliphatic side chains or for further functionalization through nucleophilic substitution reactions. The 2-cyclobutylethoxy moiety, on the other hand, contributes to the steric and electronic properties of the molecule, influencing its overall pharmacokinetic behavior. The combination of these two groups within a piperidine core creates a promising platform for designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been a growing interest in piperidine-based scaffolds due to their prevalence in biologically active compounds. Piperidines are known for their ability to mimic the conformational flexibility of natural amino acids, which is crucial for effective binding to biological targets such as enzymes and receptors. The incorporation of bulky substituents like tert-butyl groups can further enhance the solubility and metabolic stability of these compounds, making them more suitable for therapeutic applications.
The synthesis of Tert-butyl 3-(Bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The bromomethylation step is particularly critical, as it introduces the reactive Bromomethyl group into the molecule. This step must be carefully optimized to ensure high yield and purity, as any impurities could adversely affect subsequent synthetic steps or lead to undesired side reactions.
The presence of the 2-cyclobutylethoxy group adds an additional layer of complexity to the synthesis. This moiety not only influences the electronic properties of the molecule but also contributes to its steric environment. The cyclobutyl ring is known to enhance binding interactions by providing hydrophobic surface area and by restricting rotation around certain bonds. This can lead to increased affinity for biological targets and improved pharmacokinetic properties.
In the context of drug discovery, Tert-butyl 3-(Bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate serves as a valuable building block for constructing more complex molecules. Its unique structural features make it an attractive candidate for further derivatization, allowing researchers to explore a wide range of pharmacological activities. For instance, the bromomethyl group can be readily converted into other functional groups such as alcohols or amines, expanding its utility in medicinal chemistry.
Recent studies have highlighted the importance of piperidine-based compounds in the development of treatments for various diseases. These studies have demonstrated that piperidines can be effectively incorporated into drug molecules to improve their pharmacological properties. The compound under discussion is no exception and has shown promise in preliminary pharmacokinetic studies. Its ability to interact with biological targets in a favorable manner makes it a compelling candidate for further investigation.
The use of computational methods has also played a significant role in understanding the potential applications of Tert-butyl 3-(Bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets such as enzymes and receptors. These predictions can guide experimental efforts by identifying potential lead compounds and optimizing their structures for improved efficacy.
In conclusion, Tert-butyl 3-(Bromomethyl)-3-(2-cyclobutylethoxy)piperidine-1-carboxylate (CAS No. 1690871-75-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the presence of both Bromomethyl and 2-cyclobutylethoxy substituents, make it a versatile intermediate for synthesizing novel therapeutic agents. Further research is warranted to fully explore its pharmacological properties and applications in medicine.
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